molecular formula C15H15BrO B7858501 3-Bromobenzyl-(3,4-dimethylphenyl)ether CAS No. 1309933-02-5

3-Bromobenzyl-(3,4-dimethylphenyl)ether

Cat. No.: B7858501
CAS No.: 1309933-02-5
M. Wt: 291.18 g/mol
InChI Key: ZOKBGQALABMTSI-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(3,4-dimethylphenyl)ether (CAS: 801228-37-5) is an organobromine compound featuring a benzyl ether backbone substituted with a bromine atom at the 3-position and two methyl groups at the 3- and 4-positions of the adjacent phenyl ring. The molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.18 g/mol . This compound has been utilized in synthetic chemistry, though its commercial production is discontinued .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-6-7-15(8-12(11)2)17-10-13-4-3-5-14(16)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBGQALABMTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234965
Record name Benzene, 4-[(3-bromophenyl)methoxy]-1,2-dimethyl-
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Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309933-02-5
Record name Benzene, 4-[(3-bromophenyl)methoxy]-1,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309933-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-[(3-bromophenyl)methoxy]-1,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromobenzyl-(3,4-dimethylphenyl)ether is an organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromobenzyl-(3,4-dimethylphenyl)ether is C13H13BrOC_{13}H_{13}BrO. The compound features a bromine atom attached to a benzyl group linked to a dimethyl-substituted phenyl group via an ether bond. The presence of halogen and methyl groups contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 3-Bromobenzyl-(3,4-dimethylphenyl)ether can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through oxidative stress or mitochondrial dysfunction.

Biological Activity Overview

Research indicates that 3-Bromobenzyl-(3,4-dimethylphenyl)ether exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

In vitro studies have indicated that 3-Bromobenzyl-(3,4-dimethylphenyl)ether can inhibit the proliferation of cancer cell lines. The compound has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in reducing cell viability.

Case Studies

  • Anticancer Efficacy Study :
    • Objective : To evaluate the anticancer effects of 3-Bromobenzyl-(3,4-dimethylphenyl)ether on MCF-7 cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using the MTT assay.
    • Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial properties against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound showed a significant zone of inhibition (15 mm for S. aureus and 12 mm for E. coli), indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Zone of InhibitionReference
AnticancerMCF-725 µM
AnticancerA549Not specified
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli12 mm

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituent Variations

Key analogs differ in substituent positions or functional groups (Table 1).

Table 1: Structural Comparison of 3-Bromobenzyl-(3,4-dimethylphenyl)ether and Analogs
Compound Name Substituents (Benzyl/Phenyl Rings) Molecular Formula Molecular Weight (g/mol) Key Features
3-Bromobenzyl-(3,4-dimethylphenyl)ether Benzyl: 3-Br; Phenyl: 3,4-diCH₃ C₁₅H₁₅BrO 291.18 Discontinued; moderate steric bulk
4-Bromobenzyl-(2,4-dimethylphenyl)ether Benzyl: 4-Br; Phenyl: 2,4-diCH₃ C₁₅H₁₅BrO 291.18 Positional isomer; altered steric effects
3-Bromodiphenyl ether (BDE-2) Benzyl: 3-Br; Phenyl: Unsubstituted C₁₂H₉BrO 249.10 Simpler structure; environmental persistence
3-Bromobenzyl-(4-tert-butylphenyl)ether Benzyl: 3-Br; Phenyl: 4-tBu C₁₇H₁₉BrO 319.24 Increased hydrophobicity due to tBu

Key Observations :

  • Substituent Effects : The tert-butyl analog (C₁₇H₁₉BrO) shows higher molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .
  • Environmental Impact : BDE-2, lacking methyl groups, is a persistent environmental contaminant due to its stability, whereas methyl-substituted analogs may degrade more readily .

Physicochemical and Crystallographic Properties

  • Solubility : Methyl and tert-butyl groups enhance hydrophobicity, reducing aqueous solubility. For example, the tert-butyl analog (C₁₇H₁₉BrO) is expected to be less soluble than the parent compound .
  • Thermal Stability : Brominated ethers generally exhibit moderate thermal stability, but methyl groups may introduce steric hindrance, affecting melting points .

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis remains the most widely employed route for constructing the ether linkage in this compound. This two-step process involves:

  • Generation of the alkoxide ion : 3,4-Dimethylphenol is deprotonated using a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

  • Nucleophilic substitution : The alkoxide attacks 3-bromobenzyl bromide in an SN₂ mechanism, displacing the bromide ion.

Typical Procedure :
A mixture of 3,4-dimethylphenol (1.0 mmol), KOH (1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.2 mmol) in DMSO (5 mL) is stirred at 25°C for 30 minutes. 3-Bromobenzyl bromide (1.1 mmol) is added dropwise, and the reaction is heated to 80°C for 4–6 hours. Purification via column chromatography (petroleum ether/ethyl acetate, 10:1) yields the product as a colorless oil (72% yield).

Optimization Insights :

  • Microwave irradiation reduces reaction time to 20–30 minutes with comparable yields.

  • Phase-transfer catalysts like TBAB enhance interfacial reactivity in biphasic systems.

Ullmann-Type Coupling Reactions

Copper-mediated Ullmann coupling provides an alternative route under milder conditions. A mixture of 3-bromobenzyl chloride (1.0 mmol), 3,4-dimethylphenol (1.2 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) is heated at 110°C for 12 hours. This method achieves 65% yield but requires rigorous exclusion of moisture.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution with activated phenols. Using 3-bromo-N-(4-methylquinolin-2-yl)benzamide and 3,4-dimethylphenol in the presence of cesium carbonate (Cs₂CO₃) at 120°C for 8 hours affords the target compound in 58% yield.

Reaction Optimization and Challenges

Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–110°C±15% efficiency
SolventDMSO > DMF > THFPolar aprotic preferred
BaseKOH ≈ Cs₂CO₃ > NaHTBAB boosts KOH activity

Side Reactions :

  • Elimination to form benzylidenes occurs above 120°C.

  • Demethylation of the 3,4-dimethyl group in strongly acidic conditions.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.3 Hz, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 6.95 (s, 1H, Ar-H), 5.02 (s, 2H, OCH₂), 2.28 (s, 6H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 159.1 (C-O), 138.5, 134.2, 130.8, 129.4, 122.1 (Ar-C), 70.3 (OCH₂), 19.8, 19.1 (CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₅H₁₅BrO [M+H]⁺ 307.0234, found 307.0231.

Applications and Derivatives

The ether’s bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups. Derivatives exhibit bioactivity in preliminary antimicrobial assays, though full pharmacological profiles remain under investigation .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Bromobenzyl-(3,4-dimethylphenyl)ether?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. React 3-bromobenzyl bromide with 3,4-dimethylphenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC. Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via GC-MS or HPLC using reference standards .

Q. Which spectroscopic techniques are optimal for characterizing 3-Bromobenzyl-(3,4-dimethylphenyl)ether?

  • Methodological Answer :

  • NMR : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃) to assign protons and carbons, noting the deshielding effects of bromine and ether linkages.
  • Mass Spectrometry : Use EI-GC/MS to confirm molecular ion peaks (e.g., m/z 249.10 for brominated diphenyl ether analogs) and fragmentation patterns .
  • FT-IR : Identify characteristic vibrations (e.g., C-Br stretch at ~560 cm⁻¹, aromatic C-O-C at ~1250 cm⁻¹) .

Q. How can single-crystal X-ray diffraction (SCXRD) validate the molecular structure of this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation of a saturated solution in a solvent like dichloromethane/hexane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data.
  • Structure Solution : Process data with SHELXL for refinement or OLEX2 for graphical modeling, focusing on resolving bromine positional disorder if present .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :

  • Solvent Effects : Recalculate theoretical NMR shifts (e.g., via DFT with solvent models like PCM for CDCl₃).
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations.
  • Validation : Cross-reference with databases (e.g., PubChem) for analogous brominated ethers .

Q. What analytical approaches elucidate hydrogen-bonding interactions in the solid-state structure?

  • Methodological Answer :

  • X-ray Diffraction : Analyze intermolecular distances and angles in the crystal lattice.
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., D(2) chains or R₂²(8) rings) using software like Mercury .

Q. How can environmental degradation pathways of this compound be systematically studied?

  • Methodological Answer :

  • Stability Assays : Expose the compound to UV light, varying pH, or microbial cultures.
  • Analytical Monitoring : Use GC-MS with isotopically labeled internal standards (e.g., ¹³C-BDE analogs) to track degradation products.
  • Quantitation : Compare peak areas against calibration curves for semi-quantitative analysis .

Q. What strategies mitigate polymorphism-related challenges during crystallization?

  • Methodological Answer :

  • Solvent Screening : Test crystallization in solvents of varying polarity (e.g., ethanol vs. toluene).
  • Temperature Gradients : Use slow cooling or gradient heating to favor specific polymorphs.
  • Crystallography Software : Employ SHELX or OLEX2 to model and refine multiple polymorphic forms .

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